molecular formula C23H20O5 B3622332 methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate

methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate

Cat. No.: B3622332
M. Wt: 376.4 g/mol
InChI Key: WPDJIVSPQIMFLP-UHFFFAOYSA-N
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Description

Methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate is an organic compound with a complex structure, featuring both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate typically involves a multi-step process. One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then subjected to a reaction with 4-(phenoxymethyl)benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylbenzoate
  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 2-amino-3-methylbenzoate

Comparison

Methyl 3-({[4-(phenoxymethyl)benzoyl]oxy}methyl)benzoate is unique due to the presence of both ester and ether functional groups, which confer distinct chemical reactivity and potential applications compared to simpler methyl benzoate derivatives. Its structure allows for a wider range of chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 3-[[4-(phenoxymethyl)benzoyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-26-22(24)20-7-5-6-18(14-20)16-28-23(25)19-12-10-17(11-13-19)15-27-21-8-3-2-4-9-21/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDJIVSPQIMFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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